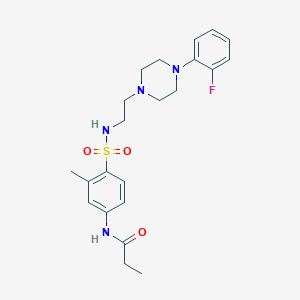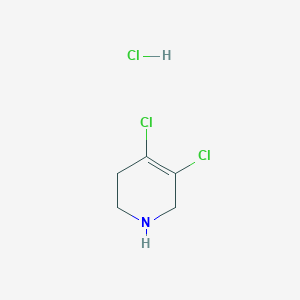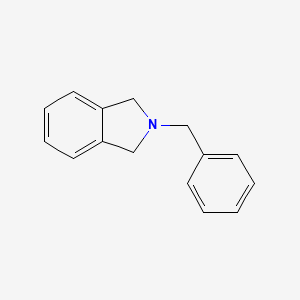
2-Benzyl-2,3-dihydro-1H-isoindole
説明
“2-Benzyl-2,3-dihydro-1H-isoindole” is a chemical compound with a molecular weight of 317.82 . The compound is typically in the form of a white solid .
Synthesis Analysis
The synthesis of isoindoles, such as “2-Benzyl-2,3-dihydro-1H-isoindole”, has been a subject of research . For instance, a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .
Molecular Structure Analysis
The molecular structure of “2-Benzyl-2,3-dihydro-1H-isoindole” can be represented by the formula C15H15N . The compound has a molecular weight of 209.28600 . The InChI code for this compound is 1S/C18H19NO2.ClH/c1-2-21-18 (20)17-16-11-7-6-10-15 (16)13-19 (17)12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H .
Physical And Chemical Properties Analysis
“2-Benzyl-2,3-dihydro-1H-isoindole” is a white solid with a density of 1.113g/cm3 . It has a boiling point of 303.6ºC at 760 mmHg .
科学的研究の応用
I have conducted several searches to gather information on the scientific research applications of “2-Benzylisoindoline”, also known as “2-Benzyl-2,3-dihydro-1H-isoindole”. However, the search results do not provide specific applications for this compound. Instead, they discuss the synthesis, reactivity, and biological activity of isoindoline derivatives in general. Below are some potential applications based on the information available:
Synthesis of New Molecules
Isoindoline derivatives are used in designing new molecules due to their wide range of applications in various fields .
Biological Systems Study
Isoindolines can be used in site-directed spin labeling (SDSL) to study biological systems by monitoring spin-labeled amino acid residues with electron paramagnetic resonance (EPR) .
Pharmaceutical Research
Indole derivatives, which are structurally related to isoindolines, have diverse biological and clinical applications, suggesting potential pharmaceutical research applications for 2-Benzylisoindoline .
Chemical Synthesis
Isoindolines can be involved in chemical synthesis processes such as cycloadditions and C−H functionalization, which may be applicable to 2-Benzylisoindoline .
特性
IUPAC Name |
2-benzyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-16/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTWRFGVFTTZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956627 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,3-dihydro-1H-isoindole | |
CAS RN |
35180-14-4 | |
| Record name | 2-Benzyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

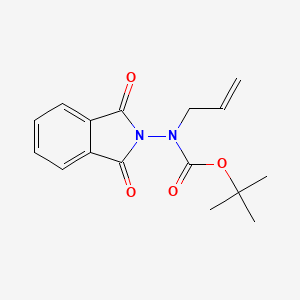
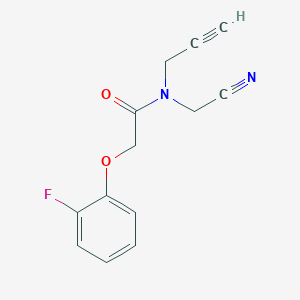
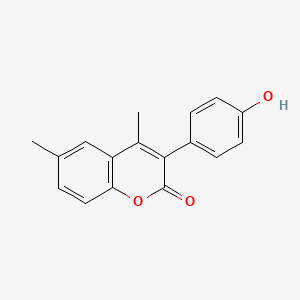

![ethyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2954111.png)
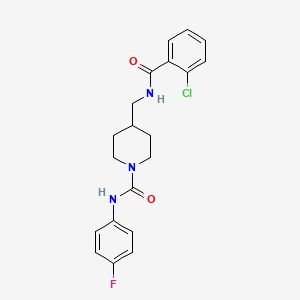
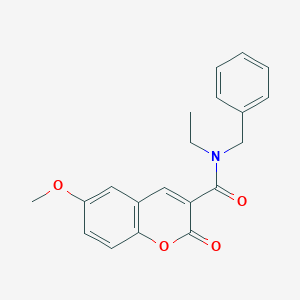


![N-[(E)-1-[(benzylamino)carbonyl]-2-(2-thienyl)ethenyl]-4-methylbenzamide](/img/structure/B2954120.png)
